molecular formula C21H21NO3S2 B12774959 3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate CAS No. 51082-78-1

3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate

Cat. No.: B12774959
CAS No.: 51082-78-1
M. Wt: 399.5 g/mol
InChI Key: MHAMIQHTHSFUPD-UHFFFAOYSA-M
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Description

3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate is a complex organic compound with the molecular formula C17H19NO3S2 and a molecular weight of 349.474 g/mol . This compound is known for its unique structural features, which include a benzothiazole ring system fused with a benzo ring and substituted with ethyl and methyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 2-methylbenzothiazole with ethyl iodide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the alkylation process. The resulting product is then treated with 4-methylbenzenesulfonic acid to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to alterations in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate stands out due to its unique structural features, which confer specific chemical and biological properties.

Properties

CAS No.

51082-78-1

Molecular Formula

C21H21NO3S2

Molecular Weight

399.5 g/mol

IUPAC Name

3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C14H14NS.C7H8O3S/c1-3-15-10(2)16-14-9-12-7-5-4-6-11(12)8-13(14)15;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

MHAMIQHTHSFUPD-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC3=CC=CC=C3C=C21)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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